
1-(4-fluorophenyl)-4-(4-isopropylbenzylidene)-3,5-pyrazolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-fluorophenyl)-4-(4-isopropylbenzylidene)-3,5-pyrazolidinedione, also known as Flavopiridol, is a synthetic compound that belongs to the pyrazolidinedione family. It was first synthesized by the pharmaceutical company Hoechst AG in the 1990s and was initially developed as an anti-cancer drug. Flavopiridol has shown potential in the treatment of various types of cancer, including leukemia, breast cancer, and prostate cancer.
Mecanismo De Acción
The mechanism of action of 1-(4-fluorophenyl)-4-(4-isopropylbenzylidene)-3,5-pyrazolidinedione involves the inhibition of CDK activity. CDKs are a family of enzymes that regulate the progression of the cell cycle. They are activated by binding to cyclins, which are proteins that are synthesized and degraded in a regulated manner during the cell cycle. CDKs phosphorylate various substrates, including proteins involved in DNA replication and cell division. This compound binds to the ATP-binding site of CDKs and prevents their activation, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells by inhibiting CDK activity. This compound has also been shown to inhibit the activity of other kinases, such as protein kinase C and glycogen synthase kinase 3, which are involved in various cellular processes. This compound can also modulate the expression of various genes involved in cell cycle regulation, apoptosis, and DNA damage response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-fluorophenyl)-4-(4-isopropylbenzylidene)-3,5-pyrazolidinedione has several advantages for lab experiments. It is a potent inhibitor of CDK activity and can induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to have synergistic effects with other anti-cancer drugs, such as cisplatin and doxorubicin. However, there are also limitations to the use of this compound in lab experiments. It has a narrow therapeutic window and can cause toxicity at high doses. This compound can also affect the activity of other kinases, which may complicate the interpretation of experimental results.
Direcciones Futuras
For the research and development of 1-(4-fluorophenyl)-4-(4-isopropylbenzylidene)-3,5-pyrazolidinedione include the identification of biomarkers, development of novel derivatives, and combination with other anti-cancer drugs and immunotherapies.
Métodos De Síntesis
The synthesis of 1-(4-fluorophenyl)-4-(4-isopropylbenzylidene)-3,5-pyrazolidinedione involves the reaction of 4-isopropylbenzaldehyde with 4-fluorophenylhydrazine to form 4-(4-isopropylbenzylidene)hydrazinyl)-4-fluorobenzaldehyde. This intermediate is then reacted with ethyl acetoacetate to form this compound. The synthesis of this compound is a multi-step process and requires careful optimization of reaction conditions to obtain high yields and purity.
Aplicaciones Científicas De Investigación
1-(4-fluorophenyl)-4-(4-isopropylbenzylidene)-3,5-pyrazolidinedione has been extensively studied for its anti-cancer properties. It has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are enzymes that play a crucial role in regulating the cell cycle. By inhibiting CDK activity, this compound can induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the activity of other kinases, such as protein kinase C and glycogen synthase kinase 3, which are involved in various cellular processes.
Propiedades
IUPAC Name |
(4Z)-1-(4-fluorophenyl)-4-[(4-propan-2-ylphenyl)methylidene]pyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2/c1-12(2)14-5-3-13(4-6-14)11-17-18(23)21-22(19(17)24)16-9-7-15(20)8-10-16/h3-12H,1-2H3,(H,21,23)/b17-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWUVOAIVGRQVCZ-BOPFTXTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C2C(=O)NN(C2=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)NN(C2=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide](/img/structure/B5704054.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylbenzamide](/img/structure/B5704061.png)
![5-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5704072.png)
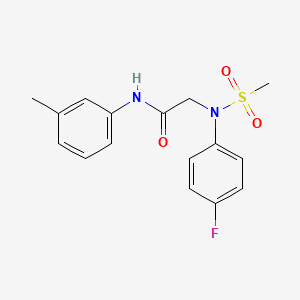
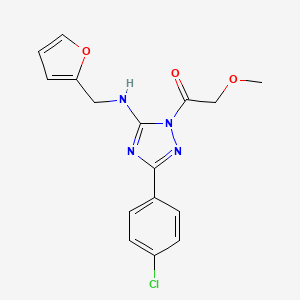
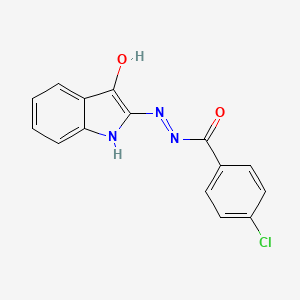
![N,N'-[(3,4-dimethoxyphenyl)methylene]dibenzamide](/img/structure/B5704100.png)
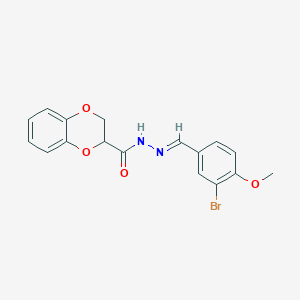
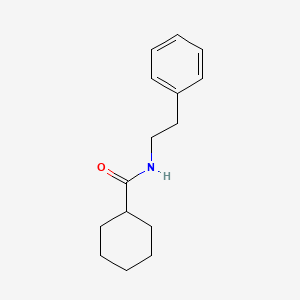
![N-benzyl-2-[5-(2-thienyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5704142.png)
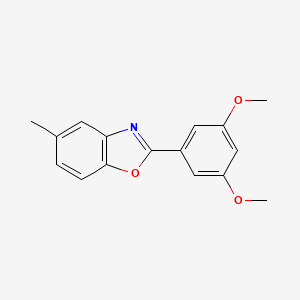

![2-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]benzoic acid](/img/structure/B5704165.png)
